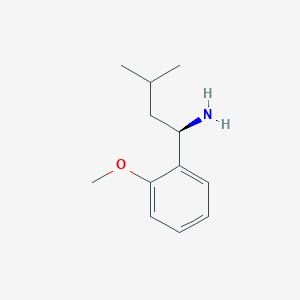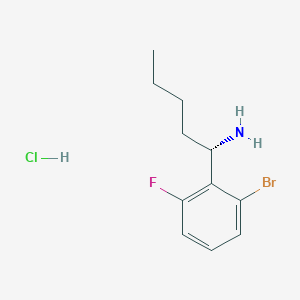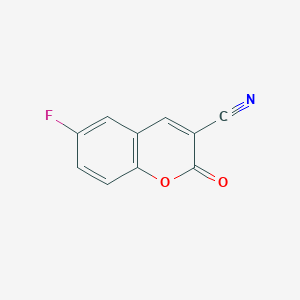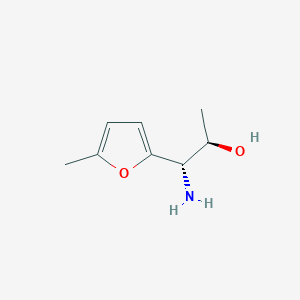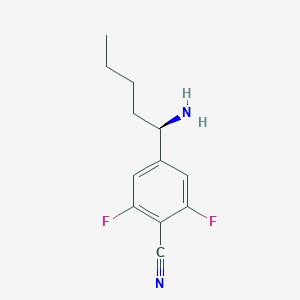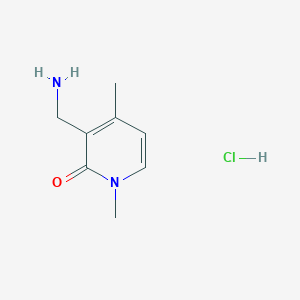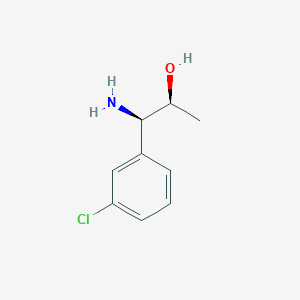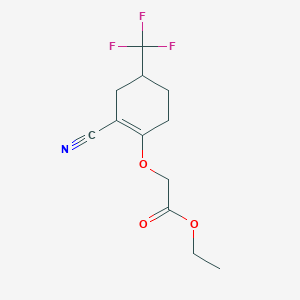
Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate is a complex organic compound characterized by the presence of a cyano group, a trifluoromethyl group, and a cyclohexene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate typically involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . This reaction can be carried out under conventional or microwave irradiation methods. The resulting product undergoes intramolecular cyclization in nitrobenzene under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
化学反応の分析
Types of Reactions
Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
科学的研究の応用
Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate involves its interaction with specific molecular targets and pathways. The cyano group and trifluoromethyl group play crucial roles in its reactivity and biological activity. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to various biochemical responses.
類似化合物との比較
Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate can be compared with other similar compounds, such as:
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates: These compounds share similar structural features and are synthesized using similar methods.
Trifluoromethylated heterocycles: These compounds also contain the trifluoromethyl group and exhibit similar chemical and biological properties.
特性
分子式 |
C12H14F3NO3 |
|---|---|
分子量 |
277.24 g/mol |
IUPAC名 |
ethyl 2-[2-cyano-4-(trifluoromethyl)cyclohexen-1-yl]oxyacetate |
InChI |
InChI=1S/C12H14F3NO3/c1-2-18-11(17)7-19-10-4-3-9(12(13,14)15)5-8(10)6-16/h9H,2-5,7H2,1H3 |
InChIキー |
YZKNJDZAPVTWEV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1=C(CC(CC1)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


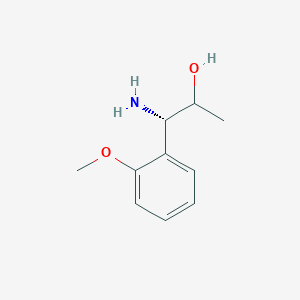
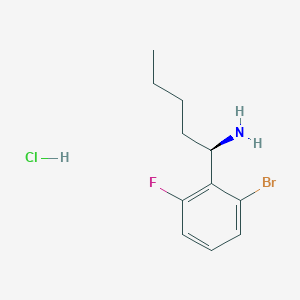
![7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13045102.png)
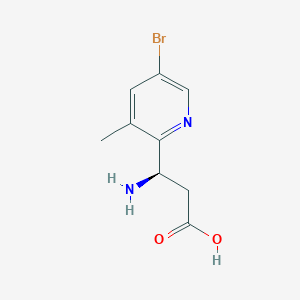
![4-(((3-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13045112.png)
